molecular formula C15H21BrN2O2 B15126803 2-Bromo-4-(N-Boc-piperidin-4-yl)pyridine

2-Bromo-4-(N-Boc-piperidin-4-yl)pyridine

Cat. No.: B15126803
M. Wt: 341.24 g/mol
InChI Key: YTQSPVNRLBKLRZ-UHFFFAOYSA-N
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Description

2-Bromo-4-(N-Boc-piperidin-4-yl)pyridine is a chemical compound that features a bromine atom at the second position and a tert-butoxycarbonyl (Boc)-protected piperidine ring at the fourth position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(N-Boc-piperidin-4-yl)pyridine typically involves the following steps:

    Piperidine Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction. The Boc-protected piperidine is reacted with the brominated pyridine in the presence of a suitable base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(N-Boc-piperidin-4-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and bases like potassium carbonate. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

    Deprotected Products: Removal of the Boc group yields the free amine derivative of the piperidine-substituted pyridine.

Scientific Research Applications

2-Bromo-4-(N-Boc-piperidin-4-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of central nervous system (CNS) drugs.

    Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyridine and piperidine derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(N-Boc-piperidin-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The piperidine ring can interact with various biological targets, including receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(N-Boc-piperidin-4-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    2-Bromo-4-(N-Boc-piperidin-4-yl)quinoline: Contains a quinoline ring, offering different electronic and steric properties.

Uniqueness

2-Bromo-4-(N-Boc-piperidin-4-yl)pyridine is unique due to its specific substitution pattern and the presence of both a bromine atom and a Boc-protected piperidine ring. This combination provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

tert-butyl 4-(2-bromopyridin-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-5-11(6-9-18)12-4-7-17-13(16)10-12/h4,7,10-11H,5-6,8-9H2,1-3H3

InChI Key

YTQSPVNRLBKLRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NC=C2)Br

Origin of Product

United States

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